Monomethyl-5-nitroisophthalate Monomethyl-5-nitroisophthalate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14431070
InChI: InChI=1S/C9H7NO6/c1-16-9(13)6-2-5(8(11)12)3-7(4-6)10(14)15/h2-4H,1H3,(H,11,12)/p-1
SMILES:
Molecular Formula: C9H6NO6-
Molecular Weight: 224.15 g/mol

Monomethyl-5-nitroisophthalate

CAS No.:

Cat. No.: VC14431070

Molecular Formula: C9H6NO6-

Molecular Weight: 224.15 g/mol

* For research use only. Not for human or veterinary use.

Monomethyl-5-nitroisophthalate -

Specification

Molecular Formula C9H6NO6-
Molecular Weight 224.15 g/mol
IUPAC Name 3-methoxycarbonyl-5-nitrobenzoate
Standard InChI InChI=1S/C9H7NO6/c1-16-9(13)6-2-5(8(11)12)3-7(4-6)10(14)15/h2-4H,1H3,(H,11,12)/p-1
Standard InChI Key ZCRNIIJXDRYWDU-UHFFFAOYSA-M
Canonical SMILES COC(=O)C1=CC(=CC(=C1)C(=O)[O-])[N+](=O)[O-]

Introduction

Chemical Identity and Structural Features

Molecular and Structural Characteristics

Monomethyl-5-nitroisophthalate is a derivative of isophthalic acid, featuring a nitro group at the 5-position and a methyl ester at one of the carboxyl groups. Its systematic IUPAC name is 3-(methoxycarbonyl)-5-nitrobenzoic acid, reflecting the substitution pattern on the benzene ring. The compound’s structure is defined by the following attributes:

PropertyValueSource
CAS Registry Number1955-46-0
Molecular FormulaC9H7NO6\text{C}_9\text{H}_7\text{NO}_6
Molecular Weight225.15 g/mol
MDL NumberMFCD00009793
XLogP3 (Partition Coefficient)1.65 at 25°C

The nitro group at the 5-position introduces electron-withdrawing effects, influencing the compound’s reactivity in electrophilic substitution and esterification reactions .

Synonyms and Regulatory Identifiers

The compound is recognized under multiple synonyms, including:

  • 5-Nitroisophthalic acid monomethyl ester

  • Methyl hydrogen 5-nitroisophthalate

  • 3-(Methoxycarbonyl)-5-nitrobenzoic acid .

Regulatory identifiers include:

  • EPA Substance Registry: Monomethyl 5-nitroisophthalate (1955-46-0)

  • FDA UNII: V8UVV7P68X .

Synthesis and Production

Industrial Synthesis from Dimethyl 5-Nitroisophthalate

The most well-documented synthesis involves the partial hydrolysis of dimethyl 5-nitroisophthalate under basic conditions. A representative procedure is outlined below:

Reaction Conditions

  • Reactants: Dimethyl 5-nitroisophthalate (2.5 g), methanol (38.5 mL), sodium hydroxide (0.42 g in 5 g water).

  • Temperature: Reflux (~65°C).

  • Duration: 2 hours.

  • Yield: 75% .

Mechanistic Overview
The reaction proceeds via nucleophilic attack by hydroxide ions on the methyl ester group, selectively hydrolyzing one ester moiety while preserving the other. The regioselectivity is attributed to steric and electronic factors, with the nitro group directing hydrolysis to the less hindered carboxylate .

Key Steps

  • Dissolution of dimethyl ester in methanol under heating.

  • Dropwise addition of aqueous NaOH to initiate hydrolysis.

  • Acidification with HCl to precipitate the monomethyl ester.

  • Filtration and drying to isolate the product .

Alternative Synthetic Routes

Enzymatic esterification using carboxyl methyltransferases (CMTs) has been explored for regioselective synthesis. For example, FtpM enzyme from Streptomyces species demonstrates preferential methylation of the 5-carboxyl group in nitro-substituted isophthalic acids, achieving >90% regioselectivity . This biocatalytic approach offers advantages in sustainability and selectivity compared to traditional methods.

Physicochemical Properties

Thermal and Solubility Profiles

Monomethyl-5-nitroisophthalate exhibits the following properties:

PropertyValueSource
Melting Point180–182°C (literature)
Boiling Point366.65°C (estimated)
Density1.5322 g/cm³ (estimated)
Water SolubilityInsoluble
Solubility in Organics9 g/L at 20°C
Refractive Index1.5200 (estimated)

The compound’s low water solubility and high thermal stability make it suitable for reactions in non-polar solvents.

Spectroscopic Data

  • IR Spectroscopy: Strong absorptions at 1720 cm⁻¹ (ester C=O) and 1530 cm⁻¹ (asymmetric NO₂ stretch).

  • NMR: 1H^1\text{H} NMR (DMSO-d₆) signals at δ 8.72 (s, 1H, aromatic), 8.52 (d, 1H, aromatic), and 3.89 (s, 3H, OCH₃) .

Applications in Pharmaceutical and Materials Science

Role in Bioconjugation Chemistry

Monomethyl-5-nitroisophthalate is a precursor to heterotrifunctional crosslinkers, which enable simultaneous conjugation of peptides, antibodies, and fluorescent probes. For example, its activated esters are used to synthesize:

  • 3-Amino-5-[(dipropylamino)carbonyl]benzoic acids: Key intermediates in protease inhibitor development .

  • Histone Demethylase LSD1 Inhibitors: These compounds show promise in targeting cancer cells by modulating epigenetic pathways .

Polymer Chemistry Applications

The monoester serves as a monomer in the synthesis of nitro-aromatic polyesters, which are investigated for their high thermal stability and potential use in coatings and adhesives. Enzymatic polymerization studies using CMTs highlight its utility in creating regioselectively substituted polymers .

ManufacturerPackagingPricePurityUpdated
TCI Chemical25g$46>98.0%2024-03-01
Alfa Aesar50g$50.199%2021-12-16
TRC50g$250N/A2021-12-16

Regulatory and Environmental Considerations

Environmental Impact

  • LogP: 1.65 indicates moderate hydrophobicity, suggesting potential bioaccumulation in aquatic systems .

  • WGK Germany: Class 3 (severely hazardous to water) .

Regulatory Compliance

  • TSCA Listed: Yes (US Toxic Substances Control Act).

  • HS Code: 29173980 (Carboxylic acids with nitrogen-containing function) .

Future Research Directions

  • Optimization of Biocatalytic Synthesis: Enhancing enzyme efficiency for industrial-scale production.

  • Exploration of Novel Applications: Investigating its use in metal-organic frameworks (MOFs) and drug delivery systems.

  • Toxicological Studies: Long-term ecotoxicological assessments to guide safer handling protocols.

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